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molecular formula C14H12BrN3O3 B8333298 Isopropyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Isopropyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No. B8333298
M. Wt: 350.17 g/mol
InChI Key: HNRKHTWCPIBLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

5-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-2-yl)oxazole (Preparation 139, 156 mg 0.59 mmole) was azeotroped with benzene (3 mL) and then dissolved in DMF (1.5 mL). The solution was placed under nitrogen and a solution of sodium hexamethyldisilazide (1M in THF, 0.9 mL, 0.9 mmole) was added and stirred at room temperature for 20 minutes. A solution of isopropyl chloroformate (1M in toluene, 0.9 mL, 0.9 mmole) was added and stirred at room temperature for 4 hours. The reaction was diluted with ethyl acetate (25 mL) and the solution was washed with water (3×10 mL), brine, dried and evaporated to a residue. This was purified using preparative TLC eluting with 3:1 ethyl acetate:cyclohexane. The product band was recovered with acetone to afford the title compound (154 mg, 74%). 1H-NMR (CDCl3, 500 MHz): δ 1.36 (d, J=6.31 Hz, 6H), 5.23 (sept, J=6.31 Hz, 1H), 6.94 (d, J=0.63 Hz, 1H), 7.41 (s, 1H), 8.02 (s, 1H), 8.32 (t, J=0.95 Hz, 1H), 8.69 (d, J=0.95 Hz, 1H).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]2[CH:8]=[C:9]([C:11]3[O:15][CH:14]=[N:13][CH:12]=3)[NH:10][C:4]=2[CH:3]=1.C1C=CC=CC=1.C[Si](C)(C)[N-][Si](C)(C)C.[Na+].Cl[C:33]([O:35][CH:36]([CH3:38])[CH3:37])=[O:34]>CN(C=O)C.C(OCC)(=O)C>[Br:1][C:2]1[N:7]=[CH:6][C:5]2[CH:8]=[C:9]([C:11]3[O:15][CH:14]=[N:13][CH:12]=3)[N:10]([C:33]([O:35][CH:36]([CH3:38])[CH3:37])=[O:34])[C:4]=2[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
BrC1=CC2=C(C=N1)C=C(N2)C2=CN=CO2
Name
Quantity
3 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
ClC(=O)OC(C)C
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 hours
Duration
4 h
WASH
Type
WASH
Details
the solution was washed with water (3×10 mL), brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a residue
CUSTOM
Type
CUSTOM
Details
This was purified
WASH
Type
WASH
Details
eluting with 3:1 ethyl acetate
CUSTOM
Type
CUSTOM
Details
The product band was recovered with acetone

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC2=C(C=N1)C=C(N2C(=O)OC(C)C)C2=CN=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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